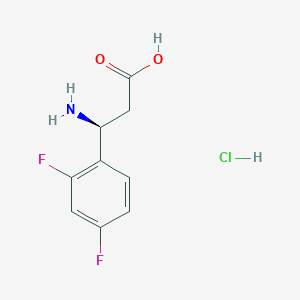
(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
描述
(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2NO2 and its molecular weight is 237.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known by its CAS number 1354970-73-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.
- Molecular Formula : C9H10ClF2NO2
- Molecular Weight : 237.63 g/mol
- CAS Number : 1354970-73-2
- SMILES Notation : C1=CC(=C(C=C1F)F)C@HN
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | >64 µg/mL |
These findings indicate that the compound possesses significant antimicrobial properties and could serve as a candidate for developing new antimicrobial agents targeting resistant pathogens .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain derivatives of this compound can reduce cell viability in various cancer cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect on Migration |
|---|---|---|
| A549 (Lung Cancer) | 20 | Reduced |
| Vero (Non-cancerous) | >100 | No significant effect |
The most promising derivative exhibited potent antioxidant properties alongside cytotoxic effects against cancer cells, suggesting a dual role in combating oxidative stress and cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research suggests that the compound may interact with specific cellular pathways involved in inflammation and apoptosis.
-
Antimicrobial Mechanism :
- The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis in susceptible strains.
- It may also enhance the permeability of bacterial membranes, leading to cell lysis.
-
Anticancer Mechanism :
- The compound induces apoptosis in cancer cells by activating caspase pathways.
- It may also inhibit key signaling pathways involved in cell proliferation and survival.
Case Studies
A recent study evaluated the efficacy of this compound in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. This study highlights the potential of this compound as a therapeutic agent in oncology .
属性
IUPAC Name |
(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRKYUVUCHBNJ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















